molecular formula C6H8O3S B144383 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 2689-68-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No.: B144383
CAS No.: 2689-68-1
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
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Description

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is an organic compound with the molecular formula C6H8O3S. It is a significant intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. This compound is known for its unique structure, which includes a thiophene ring fused with a tetrahydrofuran ring, making it a valuable building block in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-Oxotetrahydrothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methyl thioglycolate in the presence of a base such as piperidine. The reaction mixture is maintained at a temperature of 50°C to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl 4-Oxotetrahydrothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Oxotetrahydrothiophene-3-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific enzymes or receptors. The pathways involved often include the formation of covalent bonds with target molecules, leading to the modulation of biological activity .

Comparison with Similar Compounds

  • Methyl 4-Aminothiophene-3-carboxylate
  • Methyl 3-Oxotetrahydrothiophene-2-carboxylate
  • Thieno[3,4-c]furan-1,3(4H,6H)-dione

Comparison: Methyl 4-Oxotetrahydrothiophene-3-carboxylate is unique due to its fused thiophene-tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and is particularly valuable in the synthesis of neuroleptic agents and other heterocyclic compounds .

Properties

IUPAC Name

methyl 4-oxothiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAKUJFYXNILRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863010
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2689-68-1, 22097-90-1
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 4-Carbomethoxytetrahydro-3-thiophenone
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Record name 2689-68-1
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name Methyl tetrahydro-4-oxo-3-thenoate
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Synthesis routes and methods I

Procedure details

A solution of 3-methoxycarbonylmethylsulfanyl-propionic acid methyl ester (32) (58 g, 300 mmol) in dry T HF (800 mL) was added slowly within 4 h to a refluxing solution of hexane washed NaH (60% in mineral oil, 13.24 g, 331 mmol) in THF. The solution was further refluxed for 5 h. The solution was cooled and the solvent was evaporated. The residue was taken in water, acidified to pH˜1 by cold HCl solution, and extracted by CH2Cl2. The combined organic phase was dried over MgSO4 and concentrated under vacuum to get a viscous residue. The residue was purified by flash chromatography eluting with hexane to yield 17 g (35%) of 4-oxo-tetrahydro-thiophene-3-carboxylic acid methyl ester as colorless viscous oil which solidified on keeping overnight under vacuum. MP 51° C.; 1H NMR (400 MHz, CDCl3) δ 3.17-3.82 (m, 6.5 H), 10.94 (s, 0.5H) ppm. The isomeric mixture was used to next step without further purification.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.24 g
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred slurry of sodium methoxide (1.68 g, 31.25 mmol) in dry THF (15 mL) was added a solution of dimethyl 3-thiahexanedioate (5 g, 26.03 mmol) in THF (10 mL) at rt for 5 min. The reaction mixture was heated at reflux for 2 h, cooled to rt and poured into ice cold water and acidified with dil. HCl. The solution was extracted with chloroform and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-EtOAc (95:5) as eluents to give the product as pale yellow color oil (1.6 g, 39%).
Name
sodium methoxide
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described for Methyl 4-Oxotetrahydrothiophene-3-carboxylate?

A1: The research by [] presents a novel method for synthesizing 2,3-thiophenedicarboxylic acid and a modified method for 3,4-thiophenedicarboxylic acid. Importantly, both methods utilize the same starting materials: methyl thioglycolate and ethyl acrylate. A key aspect of this method is the selective preparation of both Methyl 3-oxotetrahydrothiophene-2-carboxylate and This compound from methyl 3-thiaadipate. This selective synthesis is notable as it allows for the controlled production of these specific isomers. Furthermore, the method is adaptable and can be applied to synthesize the corresponding dihydro analogues of these acids.

Q2: Are there other research papers that explore the applications of this compound?

A2: While the provided research [] highlights the synthesis of this compound as a key intermediate, it primarily focuses on the production of thiophenedicarboxylic acids and their dihydro analogues. The other provided articles [, ] do not specifically mention this compound. Therefore, further research is needed to explore the potential applications of this compound in detail.

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